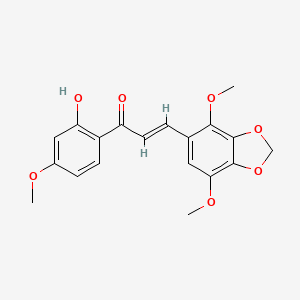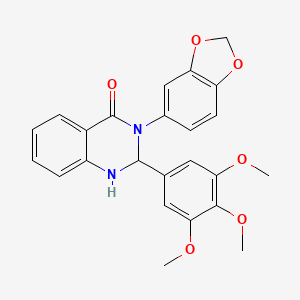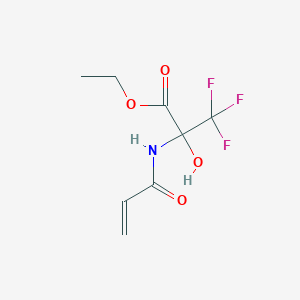![molecular formula C14H18F3N3S B11470064 5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11470064.png)
5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione: is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a triazine ring (a six-membered ring containing three nitrogen atoms) fused with a thione (sulfur) group.
Preparation Methods
Synthetic Routes:
Iodine-Mediated Glycosylation: Interestingly, a related compound, , has been described as an accessible and stable thiophile that can activate p-tolyl thioglycoside donors at room temperature.
Schreiner’s Thiourea Catalysts: Although not directly related to our compound, the 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts, including (thio)urea-based catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: Due to its unique structure, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: Without experimental data, we can’t pinpoint exact products. exploring potential glycosylation products (similar to the related compound) could be intriguing.
Scientific Research Applications
Biology: Studying its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Considering its use as a building block for novel materials.
Mechanism of Action
Targets: We’d need further research, but potential molecular targets could include enzymes, receptors, or cellular pathways.
Pathways: Understanding how this compound affects biological processes would require detailed studies.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other triazine derivatives would be valuable.
Similar Compounds: Unfortunately, I don’t have a specific list of similar compounds for direct comparison.
Properties
Molecular Formula |
C14H18F3N3S |
|---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
5-butan-2-yl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H18F3N3S/c1-3-10(2)19-8-18-13(21)20(9-19)12-6-4-5-11(7-12)14(15,16)17/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |
InChI Key |
IEVNXCJTYBODQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CNC(=S)N(C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469983.png)
![2-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11469990.png)
![5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline](/img/structure/B11469997.png)

![Ethyl 5-{[6-(2,2-dicyanoethenyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11470022.png)
![2-[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11470027.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridine](/img/structure/B11470032.png)
![4,6-Dimethyl-N'-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11470038.png)

![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11470061.png)

![N-[4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B11470077.png)
![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11470079.png)
![3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11470083.png)
